molecular formula C8H6N2O2 B071825 Furo[3,2-b]pyridine-5-carboxamide CAS No. 182691-68-5

Furo[3,2-b]pyridine-5-carboxamide

Cat. No.: B071825
CAS No.: 182691-68-5
M. Wt: 162.15 g/mol
InChI Key: ZCSXPHFDHCZENP-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, known for their potential therapeutic applications, particularly in the treatment of cancer and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-b]pyridine-5-carboxamide typically involves the cyclization of chalcones bearing specific substituents. A common synthetic route includes Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of catalysts such as palladium and phosphoric acid, which facilitate the cycloisomerization and cycloaddition processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these reactions is crucial for producing sufficient quantities for research and therapeutic use. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Furo[3,2-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with unique pharmacological profiles .

Scientific Research Applications

Furo[3,2-b]pyridine-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. Molecular docking studies have shown that this compound can bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key signaling pathways involved in cell proliferation and survival . This disruption leads to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Uniqueness: Furo[3,2-b]pyridine-5-carboxamide stands out due to its specific binding affinities and the ability to disrupt multiple signaling pathways simultaneously. This multi-target approach enhances its therapeutic potential, particularly in cancer treatment .

Properties

IUPAC Name

furo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8(11)6-1-2-7-5(10-6)3-4-12-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSXPHFDHCZENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441335
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-68-5
Record name Furo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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